3-chloro-4-methoxy-N-methylaniline
Overview
Description
3-chloro-4-methoxy-N-methylaniline is an organic compound with the molecular formula C8H10ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 3-position, a methoxy group at the 4-position, and a methyl group on the nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Mode of Action
As a secondary amine, it may undergo various reactions, including C3 borylation in the presence of an iridium catalyst .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-chloro-4-methoxy-N-methylaniline. For instance, it may be sensitive to prolonged exposure to air and light . It may also react with oxidizing agents and is incompatible with acids, acid chlorides, acid anhydrides, and chloroformates .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Chloro-4-methoxy-N-methylaniline are not well-studied. It is known that aniline derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, aniline metabolites have been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics
Cellular Effects
Aniline and its derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Aniline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Aniline and its derivatives are known to undergo phase I and phase II metabolic reactions, which involve various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-methylaniline can be achieved through several methods. One common method involves the methylation of 3-chloro-4-methoxyaniline using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as the base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation processes. These processes often use methanol as the methylating agent and employ catalysts such as ruthenium complexes to ensure high yields and efficiency. The reaction conditions are optimized to maintain a balance between reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-chloro-4-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxyaniline: Similar structure but lacks the N-methyl group.
3-chloro-4-methylaniline: Similar structure but lacks the methoxy group.
4-chloro-2-methylaniline: Chlorine and methyl groups are positioned differently on the benzene ring.
Uniqueness
3-chloro-4-methoxy-N-methylaniline is unique due to the presence of both the methoxy and N-methyl groups, which influence its reactivity and applications. The combination of these substituents allows for specific interactions in chemical and biological systems, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-chloro-4-methoxy-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTOKXIVRFJQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536707 | |
Record name | 3-Chloro-4-methoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90536707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90234-41-6 | |
Record name | 3-Chloro-4-methoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90536707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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